Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide
Brand Name: Vulcanchem
CAS No.: 681463-82-1
VCID: VC16816443
InChI: InChI=1S/C20H18N4O/c1-16(25)24(23-19-10-6-3-7-11-19)20-14-12-18(13-15-20)22-21-17-8-4-2-5-9-17/h2-15,23H,1H3
SMILES:
Molecular Formula: C20H18N4O
Molecular Weight: 330.4 g/mol

Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide

CAS No.: 681463-82-1

Cat. No.: VC16816443

Molecular Formula: C20H18N4O

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide - 681463-82-1

Specification

CAS No. 681463-82-1
Molecular Formula C20H18N4O
Molecular Weight 330.4 g/mol
IUPAC Name N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide
Standard InChI InChI=1S/C20H18N4O/c1-16(25)24(23-19-10-6-3-7-11-19)20-14-12-18(13-15-20)22-21-17-8-4-2-5-9-17/h2-15,23H,1H3
Standard InChI Key OQHWYIOZMCTISQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide, reflects its hybrid structure: a phenylacetohydrazide core linked to a 4-phenyldiazenylphenyl group. The SMILES notation CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)NC3=CC=CC=C3\text{CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)NC3=CC=CC=C3} delineates its acetylated hydrazine bridge connecting two aromatic systems. The diazenyl (-N=N-) group introduces conjugation potential, while the hydrazide moiety (-NH-NH-C(=O)-) enables hydrogen bonding and coordination chemistry.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.681463-82-1
Molecular FormulaC20H18N4O\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}
Molecular Weight330.4 g/mol
IUPAC NameN'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide
InChI KeyOQHWYIOZMCTISQ-UHFFFAOYSA-N

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit protocols for this compound are scarce, its synthesis likely follows established routes for arylhydrazides and diazenyl derivatives. A plausible method involves:

  • Coupling Reactions: Condensation of phenylacetic hydrazide with 4-aminoazobenzene derivatives under acidic or basic conditions .

  • Diazenylation: Introduction of the diazenyl group via diazonium salt intermediates, as seen in analogous compounds .

The compound’s purity (≥98% by HPLC) and crystalline form (powder) suggest recrystallization from ethanol or acetone, common for hydrazides .

Physicochemical Profile

  • Melting Point: Predicted 260–265°C based on thermal stability of similar hydrazides .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen-bonding capacity .

  • Spectroscopic Signatures:

    • FT-IR: Peaks at 1671 cm1^{-1} (C=O stretch), 3177–3377 cm1^{-1} (N-H stretches) .

    • 1^1H-NMR: Aromatic protons (δ 7.75–8.38 ppm), methyl groups (δ 2.44 ppm), and hydrazide NH (δ 9.29 ppm) .

Research Gaps and Future Directions

Unexplored Pharmacological Targets

Despite structural promise, no in vivo toxicity or efficacy studies exist for this compound. Priority areas include:

  • Dose-Response Studies: Evaluating antibacterial potency against multidrug-resistant strains.

  • Molecular Docking: Assessing interactions with bacterial efflux pumps or cancer-related kinases.

Industrial Applications

Further investigation into its corrosion inhibition efficiency in acidic and alkaline environments could expand its use in metallurgy . Synergistic effects with thiourea or iodide additives merit exploration.

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